molecular formula C8H7ClN2O2S B182414 2-Aminobenzothiazole-6-carboxylic acid hydrochloride CAS No. 18330-76-2

2-Aminobenzothiazole-6-carboxylic acid hydrochloride

Cat. No.: B182414
CAS No.: 18330-76-2
M. Wt: 230.67 g/mol
InChI Key: UTKWPETXSJOITB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminobenzothiazole-6-carboxylic acid hydrochloride typically involves the cyclization of 2-aminobenzenethiol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminobenzenethiol with carbon disulfide and subsequent cyclization with chloroacetic acid under basic conditions . The reaction is usually carried out in an inert solvent such as ethanol or water, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzothiazole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitrobenzothiazoles, benzothiazole alcohols, and various substituted benzothiazoles .

Scientific Research Applications

2-Aminobenzothiazole-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Aminobenzothiazole-6-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, which allow for a wide range of chemical modifications and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKWPETXSJOITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585560
Record name 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18330-76-2
Record name 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobenzothiazole-6-carboxylic acid hydrochloride
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